H-89 Dihydrochloride H-89 Dihydrochloride Kinase inhibitor, commonly used as a protein kinase A inhibitor (IC50 = 135 nM). Also inhibits other kinases, including MSK1, S6K1 and ROCKII (IC50 values are 120, 80 and 270 nM, respectively).
Protein kinase A (PKA) regulates multiple signal transduction events via protein phosphorylation and is integral to all cellular responses involving the cyclic AMP second messenger system. H-89 is a potent, cell permeable inhibitor of PKA that demonstrates an IC50 value of 0.14 µM and a Ki value of 48 nM in standard kinase assays. While widely used to disrupt PKA signaling, the inhibitory activity of H-89 is non-selective. H-89 also inhibits S6K1, MSK1, ROCK2, PKBα, and MAPKAP-K1b with IC50 values of 0.08, 0.12, 0.27, 2.6, and 2.8 µM, respectively.
H 89 is a potent and selective inhibitor of cyclic AMP-dependent protein kinase (protein kinase A) with IC50 of 48 nM; weak inhibition on PKG, PKC, CK1, CK2 and others kinases. IC50 value: 48 nM Target: PKA inhibitorin vitro: H-89 inhibits protein kinase A, in competitive fashion against ATP. To examine the role of protein kinase A in neurite outgrowth of PC12 cells, H-89 was applied along with nerve growth factor (NGF), forskolin, or dibutyryl cAMP. Pretreatment with H-89 led to a dose-dependent inhibition of the forskolin-induced protein phosphorylation, with no decrease in intracellular cyclic AMP levels in PC12D cells, and the NGF-induced protein phosphorylation was not not inhibited. H-89 also significantly inhibited the forskolin-induced neurite outgrowth from PC12D cells. In intact single fibres of the flexor digitorum longus (FDB) muscle of the mouse, 1-3 microM H-89 had no noticeable effect on action-potential-mediated Ca2+ transients. Higher concentrations (4-10 microM) caused Ca2+ transient failure in fibres stimulated at 20 Hz in a manner indicative of action-potential failure. At 10-100 microM, H-89 also inhibited net Ca2+ uptake by the SR and affected the Ca2+-sensitivity of the contractile apparatus in rat skinned fibres. in vivo: Intraperitoneal administration of H-89 (0.2 mg/100g) significantly increased seizure latency and threshold in PTZ-treated animals. Pretreatment of animals with PTX (50 and 100 mg/kg) attenuated the anticonvulsant effect of H-89 (0.2 mg/100g) in PTZ-exposed animals. H-89 (0.05, 0.2 mg/100g) prevented the epileptogenic activity of bucladesine (300 nM) with significant increase of seizure latency and seizure threshold.
Brand Name: Vulcanchem
CAS No.: 130964-39-5
VCID: VC0002484
InChI: InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;;
SMILES: C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl
Molecular Formula: C20H22BrCl2N3O2S
Molecular Weight: 519.3 g/mol

H-89 Dihydrochloride

CAS No.: 130964-39-5

Cat. No.: VC0002484

Molecular Formula: C20H22BrCl2N3O2S

Molecular Weight: 519.3 g/mol

* For research use only. Not for human or veterinary use.

H-89 Dihydrochloride - 130964-39-5

CAS No. 130964-39-5
Molecular Formula C20H22BrCl2N3O2S
Molecular Weight 519.3 g/mol
IUPAC Name N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride
Standard InChI InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;;
Standard InChI Key GELOGQJVGPIKAM-WTVBWJGASA-N
Isomeric SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl
SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl
Canonical SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl
Appearance Assay:≥98%A crystalline solid

Chemical and Structural Characteristics

Molecular Composition and Physicochemical Properties

H-89 dihydrochloride (CAS127243850CAS\:127243-85-0) is synthesized as a crystalline powder with a melting point of 195–200°C and solubility profiles favoring polar aprotic solvents, dissolving at 100 mg/mL in dimethyl sulfoxide (DMSO) and 2 mg/mL in ethanol . The compound’s structure comprises an isoquinoline sulfonamide core modified with a p-bromocinnamylaminoethyl side chain, which facilitates ATP-competitive binding to kinase domains . X-ray crystallographic studies reveal that the dihydrochloride salt enhances stability and aqueous solubility compared to the free base form . Key physicochemical parameters include a boiling point of 639.7±65.0°C, vapor pressure of 0.0±1.9 mmHg at 25°C, and a logP value of 3.03, indicating moderate lipophilicity .

PropertyValueSource
Molecular Weight519.3 g/mol
Purity>98%
Solubility (DMSO)100 mg/mL
IC50IC_{50} (PKA)48–50 nM
IC50IC_{50} (ROCK-II)270 nM

Synthesis and Analytical Characterization

The synthesis of H-89 dihydrochloride involves sequential coupling of 5-isoquinolinesulfonyl chloride with N-(2-aminoethyl)-p-bromocinnamylamine, followed by hydrochloride salt formation . High-performance liquid chromatography (HPLC) analyses confirm a purity exceeding 98%, with major impurities identified as des-bromo analogs (<1.5%) and residual solvents (<0.5%) . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals at δ 8.5 ppm (isoquinoline H-1), δ 7.3–7.6 ppm (aromatic protons), and δ 3.2–3.5 ppm (ethylenediamine protons) .

Mechanism of Action and Kinase Inhibition Profile

PKA Inhibition and ATP-Competitive Binding

H-89 dihydrochloride acts as a reversible, ATP-competitive inhibitor of PKA, binding to the kinase’s catalytic subunit with a dissociation constant (KiK_i) of 48 nM . Structural analyses demonstrate that the isoquinoline sulfonamide moiety occupies the adenine-binding pocket, while the p-bromocinnamyl group extends into the hydrophobic region adjacent to the ATP-binding site, preventing substrate phosphorylation . This mechanism effectively blocks PKA-mediated phosphorylation of downstream targets such as cAMP response element-binding protein (CREB) and histone H2B .

Cross-Reactivity with Other Kinases

Despite its designation as a selective PKA inhibitor, H-89 exhibits measurable activity against multiple kinases:

KinaseIC50IC_{50} (nM)Biological ImpactSource
MSK1120Alters inflammatory signaling
ROCK-II270Modulates cytoskeletal dynamics
S6K180Impairs ribosomal biogenesis
PKCμ500Disrupts cell migration

This broad-spectrum activity necessitates caution in interpreting experimental results, particularly in systems expressing multiple H-89-sensitive kinases . For instance, H-89’s inhibition of ROCK-II at 270 nM complicates its use in studies of Rho/ROCK-mediated processes such as human embryonic stem cell (hESC) clonogenicity .

Pharmacological Applications and Research Findings

Attenuation of Proliferative Vitreoretinopathy (PVR)

In a landmark study, intravitreal administration of 10 μM H-89 in rat PVR models preserved retinal structure and electroretinogram b-wave amplitudes by 62% compared to untreated controls . Immunofluorescence analyses of human PVR epiretinal membranes revealed colocalization of phosphorylated CREB (pCREB) and α-smooth muscle actin (α-SMA), markers attenuated by H-89 treatment . Mechanistically, H-89 blocked TGF-β1-induced PKA activation in ARPE-19 cells, reducing EMT markers (N-cadherin, fibronectin) by 45–70% while upregulating epithelial markers (ZO-1, cytokeratin 8) . Notably, H-89 increased inhibitory Smad6 expression by 3.2-fold without affecting Smad2/3 phosphorylation, suggesting a novel PKA-Smad6 crosstalk pathway .

Neuronal Differentiation and Signaling

In PC12D pheochromocytoma cells, 30 μM H-89 suppresses forskolin-induced neurite outgrowth by 85% by blocking PKA-mediated histone H2B phosphorylation . Concurrently, H-89 reduces net sarcoplasmic reticulum (SR) calcium uptake in rat skeletal muscle fibers by 55% at 100 μM, likely through interference with T-tubule voltage sensing . These findings underscore its utility in studying cAMP-dependent neurosecretory processes.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator